molecular formula C7H12N2S B6597564 1,3-Dicyclopropyl-thiourea CAS No. 59814-70-9

1,3-Dicyclopropyl-thiourea

Cat. No.: B6597564
CAS No.: 59814-70-9
M. Wt: 156.25 g/mol
InChI Key: WAYCPTONHUPFFR-UHFFFAOYSA-N
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Description

1,3-Dicyclopropyl-thiourea is an organosulfur compound with the molecular formula C₇H₁₂N₂S It is a derivative of thiourea, where the hydrogen atoms are replaced by cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclopropyl-thiourea can be synthesized through the reaction of cyclopropylamine with carbon disulfide, followed by the addition of a secondary amine. The general reaction scheme is as follows:

  • Reaction of Cyclopropylamine with Carbon Disulfide

    • Cyclopropylamine reacts with carbon disulfide in an aqueous medium to form a thiocarbamate intermediate.
    • Reaction conditions: Room temperature, aqueous medium.
  • Addition of Secondary Amine

    • The thiocarbamate intermediate is then treated with a secondary amine to form this compound.
    • Reaction conditions: Mild heating, aqueous medium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopropyl-thiourea undergoes various chemical reactions, including:

  • Oxidation

    • Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Major products: Sulfoxides and sulfones.
  • Reduction

    • Reduction can be carried out using reducing agents like lithium aluminum hydride.
    • Major products: Amines and thiols.
  • Substitution

    • Nucleophilic substitution reactions can occur at the sulfur atom.
    • Common reagents: Alkyl halides, acyl chlorides.
    • Major products: Substituted thioureas.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

    Reaction Conditions: Vary depending on the specific reaction but generally involve mild heating and the use of solvents like ethanol or water.

Scientific Research Applications

1,3-Dicyclopropyl-thiourea has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of heterocyclic compounds.
    • Employed in organocatalysis due to its ability to form strong hydrogen bonds.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential anticancer and antimicrobial properties.
    • Evaluated for its ability to inhibit specific enzymes involved in disease pathways.
  • Industry

    • Used in the production of polymers and resins.
    • Employed as a stabilizer in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of 1,3-dicyclopropyl-thiourea involves its ability to form strong hydrogen bonds and interact with various molecular targets. It can inhibit enzyme activity by binding to the active site and preventing substrate access. The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    1,3-Diphenyl-thiourea: A derivative with phenyl groups instead of cyclopropyl groups.

    1,3-Dicyclohexyl-thiourea: A derivative with cyclohexyl groups.

Uniqueness

1,3-Dicyclopropyl-thiourea is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and make it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1,3-dicyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYCPTONHUPFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590227
Record name N,N'-Dicyclopropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59814-70-9
Record name N,N'-Dicyclopropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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